molecular formula C23H19FN2O2 B6693330 4-Fluoro-N-(4-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)benzyl)benzamide

4-Fluoro-N-(4-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)benzyl)benzamide

Cat. No.: B6693330
M. Wt: 374.4 g/mol
InChI Key: NKKCUIBVBMUPEZ-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)benzyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a fluorine atom, a dihydroisoquinoline moiety, and a benzyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(4-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)benzyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

    Introduction of the fluorine atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Benzylation: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially converting the dihydroisoquinoline moiety to an isoquinoline.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Probes: Used in the study of biological pathways and mechanisms.

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.

    Diagnostic Tools: Used in imaging and diagnostic applications.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(4-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)benzyl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influencing biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-(4-(1-oxoisoquinolin-2(1H)-yl)benzyl)benzamide: Lacks the dihydro component.

    N-(4-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)benzyl)benzamide: Lacks the fluorine atom.

    4-Fluoro-N-(4-(1-oxoisoquinolin-2(1H)-yl)phenyl)benzamide: Different substitution pattern.

Uniqueness

    Fluorine Atom: The presence of the fluorine atom can significantly alter the compound’s reactivity and biological activity.

    Dihydroisoquinoline Moiety: This structural feature can influence the compound’s interaction with biological targets.

Properties

IUPAC Name

4-fluoro-N-[[4-(1-oxo-3,4-dihydroisoquinolin-2-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c24-19-9-7-18(8-10-19)22(27)25-15-16-5-11-20(12-6-16)26-14-13-17-3-1-2-4-21(17)23(26)28/h1-12H,13-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKCUIBVBMUPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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